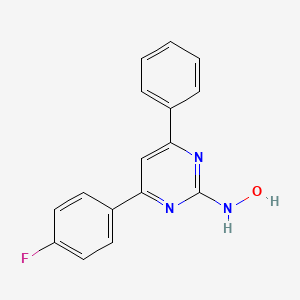
4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine
Übersicht
Beschreibung
4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine, also known as FHAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine involves its ability to inhibit various enzymes and proteins involved in cell growth and survival. 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been shown to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation. 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine also inhibits the activity of mTOR, a protein kinase that regulates cell growth and metabolism. In addition, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been shown to have various biochemical and physiological effects. In cancer cells, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels. In neurodegenerative diseases, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine protects neurons from oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine also reduces neuroinflammation by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In infectious diseases, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine inhibits the growth of bacteria and viruses by interfering with their metabolic pathways and inhibiting the activity of essential enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has a high affinity for its target proteins, which allows for effective inhibition of their activity. 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine is also stable and can be easily synthesized in large quantities. However, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine also has some limitations for lab experiments. It has a short half-life in vivo, which limits its effectiveness in animal studies. It also has low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine. One direction is to optimize the synthesis method to improve the yield and purity of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine. Another direction is to develop novel formulations of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine that can improve its solubility and stability in vivo. In cancer research, future studies can focus on the combination of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine with other chemotherapeutic agents to improve its effectiveness. In neurodegenerative diseases, future studies can investigate the potential of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine as a neuroprotective agent in animal models. In infectious diseases, future studies can explore the potential of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine as a broad-spectrum antiviral and antibacterial agent.
Wissenschaftliche Forschungsanwendungen
4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been found to protect neurons from oxidative stress and reduce neuroinflammation. In infectious diseases, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been shown to inhibit the growth of bacteria and viruses.
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-13-8-6-12(7-9-13)15-10-14(18-16(19-15)20-21)11-4-2-1-3-5-11/h1-10,21H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYZDTRJKOVMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NO)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0125862.P001 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-chlorophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B3745499.png)
![N-[2,2-difluoro-1-(trifluoromethyl)vinyl]benzenesulfonamide](/img/structure/B3745501.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3745505.png)
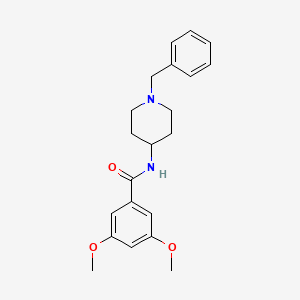

![2-({[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B3745523.png)

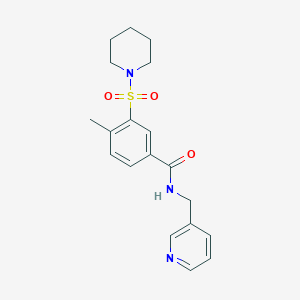
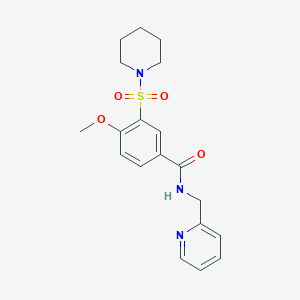
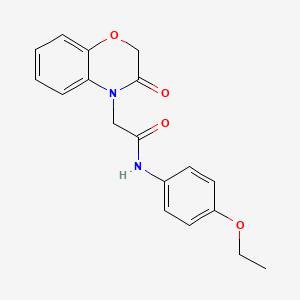

![2-[benzyl(2-naphthylmethyl)amino]ethanol](/img/structure/B3745574.png)
![1-[(5-bromopentyl)oxy]naphthalene](/img/structure/B3745580.png)
